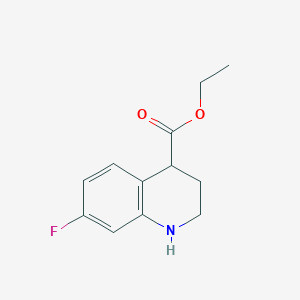

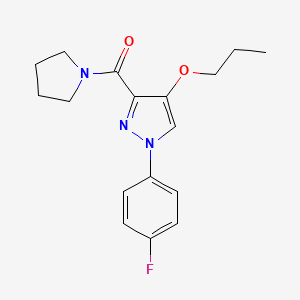

![molecular formula C17H17N3O3S B2926996 N-[4-(5,6-dimethylbenzimidazol-1-yl)sulfonylphenyl]acetamide CAS No. 325812-65-5](/img/structure/B2926996.png)

N-[4-(5,6-dimethylbenzimidazol-1-yl)sulfonylphenyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[4-(5,6-dimethylbenzimidazol-1-yl)sulfonylphenyl]acetamide” is a complex organic compound. It contains a benzimidazole derivative, specifically 5,6-Dimethylbenzimidazole . This compound is a component of vitamin B12 where it serves as a ligand for the cobalt atom . It is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase .

Physical And Chemical Properties Analysis

5,6-Dimethylbenzimidazole typically presents itself as a white to off-white crystalline solid . The compound has a molecular weight of approximately 146.19 g/mol .科学的研究の応用

Medicinal Chemistry and Drug Design

Benzimidazole derivatives like N-[4-(5,6-dimethylbenzimidazol-1-yl)sulfonylphenyl]acetamide have been extensively studied for their medicinal properties. These compounds are known to exhibit a range of biological activities, which makes them valuable in drug design and discovery . They can act as antimicrobial, antiviral, anticancer, and antifungal agents. The specific structural features of these derivatives allow for targeted modifications to enhance their efficacy and reduce side effects in therapeutic applications.

Biological Significance in Vitamin B12 Synthesis

The benzimidazole moiety, particularly the 5,6-dimethylbenzimidazole component, is a crucial part of vitamin B12. It serves as a ligand for the cobalt atom in the vitamin structure . This relationship underscores the biological significance of benzimidazole derivatives in essential biochemical pathways, including DNA synthesis, fatty acid metabolism, and energy production.

Chemical Synthesis and Industrial Applications

In the chemical industry, benzimidazole derivatives are used as intermediates in the synthesis of more complex molecules. The sulfonylphenyl group in N-[4-(5,6-dimethylbenzimidazol-1-yl)sulfonylphenyl]acetamide can act as a reactive site for further chemical transformations, leading to the production of various industrial compounds, including dyes, pigments, and advanced materials with specific desired properties .

Pharmacological Research

Pharmacological studies have shown that benzimidazole derivatives can be potent modulators of biological activity. They have been investigated for their potential in treating a wide array of diseases, from infections to chronic conditions like cancer. The pharmacodynamics and pharmacokinetics of these compounds are areas of active research, aiming to understand their mechanism of action and optimize their therapeutic profiles .

Molecular Biology and Genetics

In molecular biology, benzimidazole derivatives are used as tools to study genetic material. They can bind to nucleic acids and proteins, allowing researchers to probe the structure and function of these biomolecules. This binding capability also makes them useful in techniques such as DNA sequencing and gene expression analysis .

Environmental Science

Benzimidazole derivatives are also relevant in environmental science. They can be used to detect and quantify the presence of various substances in environmental samples. Their chemical reactivity allows them to form complexes with metals and organic compounds, which can be analyzed to monitor pollution levels and study the impact of contaminants on ecosystems .

将来の方向性

Benzimidazole derivatives, including 5,6-Dimethylbenzimidazole, are known to occur in natural products and pharmaceuticals . They often exhibit diverse biological activities, making them intriguing subjects for further study . Researchers have explored the pharmacological properties of benzimidazole derivatives, with some displaying antimicrobial, antiviral, anticancer, and antifungal activities . The specific medicinal properties of 5,6-Dimethylbenzimidazole may vary based on its structural features and substituent . In scientific research, 5,6-Dimethylbenzimidazole may find applications due to its unique structural characteristics . Additionally, it could serve as a valuable precursor in the synthesis of other compounds with specific desired properties .

作用機序

Target of Action

The primary target of N-[4-(5,6-dimethylbenzimidazol-1-yl)sulfonylphenyl]acetamide is the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme is found in organisms like Salmonella typhimurium .

Mode of Action

It is known that benzimidazole derivatives can interact with their targets through various mechanisms, such as nucleophilic and electrophilic substitutions .

Biochemical Pathways

The compound is a derivative of 5,6-Dimethylbenzimidazole, which is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase

Pharmacokinetics

The pharmacokinetic properties of similar benzimidazole derivatives suggest that these compounds may have good bioavailability .

Result of Action

Benzimidazole derivatives are known to exhibit diverse biological activities, making them intriguing subjects for further study .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[4-(5,6-dimethylbenzimidazol-1-yl)sulfonylphenyl]acetamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and stability .

特性

IUPAC Name |

N-[4-(5,6-dimethylbenzimidazol-1-yl)sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-11-8-16-17(9-12(11)2)20(10-18-16)24(22,23)15-6-4-14(5-7-15)19-13(3)21/h4-10H,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAPLUPRPGCAEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2926916.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-naphthamide](/img/structure/B2926918.png)

![Tert-butyl 3-(methylsulfonyloxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B2926922.png)

![Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-methoxybenzoate](/img/structure/B2926925.png)

![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2926926.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide](/img/structure/B2926927.png)

![N-(4-Cyanothian-4-yl)-[1,3]thiazolo[4,5-c]pyridine-2-carboxamide](/img/structure/B2926929.png)

![(E)-1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one oxalate](/img/structure/B2926931.png)

![Ethyl 2-(6-(2-methoxyphenyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamido)acetate](/img/structure/B2926935.png)